molecular formula C18H12Cl2N2NaO3 B118745 Gavestinel sodium CAS No. 153436-38-5

Gavestinel sodium

货号: B118745
CAS 编号: 153436-38-5
分子量: 398.2 g/mol
InChI 键: OBPMZHMRJJJUBC-UHDJGPCESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gavestinel, also known as GV-150,526A, is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-channel complex. It was developed by GlaxoSmithKline for the treatment of acute intracerebral hemorrhage and ischemic stroke. The compound has a molecular formula of C18H12Cl2N2O3 and a molar mass of 375.21 g·mol−1 .

准备方法

Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. The synthetic route involves the activation of the carboxy group through the formation of the corresponding 2-pyridyl thioester, generated in situ by the mild oxidation-reduction condensation reaction in the presence of 2,2’-dipyridyl disulfide and triphenylphosphine . Industrial production methods for Gavestinel are not widely documented, but the synthesis typically involves standard organic synthesis techniques under controlled laboratory conditions.

化学反应分析

Formation of Gavestinel Sodium

This compound is synthesized via neutralization of the parent carboxylic acid (Gavestinel) with a sodium base. The reaction proceeds as follows:

C18H12Cl2N2O3(Gavestinel)+NaOHC18H11Cl2N2O3Na(Gavestinel sodium)+H2O\text{C}_{18}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3\,(\text{Gavestinel})+\text{NaOH}\rightarrow \text{C}_{18}\text{H}_{11}\text{Cl}_2\text{N}_2\text{O}_3\text{Na}\,(\text{this compound})+\text{H}_2\text{O}

This sodium salt enhances aqueous solubility, making it suitable for pharmaceutical formulations .

Metabolic Reactions

This compound undergoes phase II metabolism, primarily involving glucuronidation and hydroxylation (Table 1).

Table 1: Metabolic Pathways of this compound

Reaction TypeMetabolite FormedEnzymes InvolvedKey Characteristics
GlucuronidationGavestinel 4-O-acyl glucuronideUGT1A1, UGT1A3, UGT1A9, UGT2B4Conjugation at the 4-O position, enhancing excretion .
Hydroxylationp-Hydroxy-gavestinelNot fully characterized*Addition of hydroxyl group to the phenyl ring; increases polarity for elimination .

*Hydroxylation likely involves cytochrome P450 isoforms, though specific enzymes remain unidentified in available literature.

Stability and Reactivity

  • Aqueous Stability : this compound dissociates in water to form the Gavestinel anion (C18H11Cl2N2O3\text{C}_{18}\text{H}_{11}\text{Cl}_2\text{N}_2\text{O}_3^-) and Na+\text{Na}^+.

  • pH-Dependent Behavior : Under acidic conditions (e.g., gastric pH), the sodium salt may revert to the free acid form via protonation .

  • Thermal Stability : No decomposition data is explicitly reported, but sodium salts of carboxylic acids typically exhibit stability at ambient temperatures .

Functional Group Reactivity

  • Carboxylic Acid (as Sodium Salt) : Governs solubility and ionic interactions.

  • Chlorinated Indole Core : Contributes to electrophilic reactivity, though no direct substitution reactions are documented.

  • α,β-Unsaturated Ketone : Potential site for nucleophilic addition, though metabolic conjugation dominates in biological systems .

Key Research Findings

  • Metabolite Identification : Gavestinel 4-O-acyl glucuronide and p-hydroxy-gavestinel are the primary human metabolites, confirmed via LC-MS and enzymatic assays .

  • Enzyme Specificity : Glucuronidation is catalyzed by multiple UGT isoforms, with UGT1A1 showing the highest activity .

  • Pharmacological Inertness of Metabolites : Neither metabolite exhibits significant NMDA receptor antagonism, confirming detoxification via conjugation .

科学研究应用

Neuroprotective Applications

1. Acute Ischemic Stroke

Gavestinel sodium has been primarily investigated for its neuroprotective effects in patients experiencing acute ischemic stroke. The Glycine Antagonist in Neuroprotection (GAIN) trials, which included GAIN Americas and GAIN International, were pivotal in assessing the efficacy and safety of gavestinel administered within six hours of stroke onset.

  • Study Design : The GAIN trials were randomized, double-blind, placebo-controlled studies involving 1,367 patients across 132 medical centers in the U.S. and Canada. Patients received either gavestinel (800 mg loading dose followed by 200 mg every 12 hours for three days) or a placebo .
  • Outcomes : The primary outcome measured was functional capability at three months post-treatment, assessed using the Barthel Index (BI). Despite initial hopes for positive outcomes, results indicated that gavestinel did not significantly improve functional outcomes compared to placebo. Moreover, some trials reported safety concerns, including increased mortality and psychotic effects leading to early termination of certain studies .
  • MRI Substudy : A planned MRI substudy aimed to evaluate infarct volume changes. Results showed no significant differences in lesion growth between gavestinel and placebo groups, aligning with overall clinical outcomes .

Pharmacokinetics and Safety Profile

The pharmacokinetics of gavestinel indicate that it is well-tolerated at neuroprotective doses. Studies suggest that it can inhibit glutamate-induced increases in intracellular calcium levels in primary rat neonatal cerebral cortical neurons . However, the clinical efficacy has been inconsistent across trials, raising questions about its utility as a neuroprotective agent.

Potential Applications Beyond Stroke

While acute ischemic stroke has been the primary focus, there is potential for exploring gavestinel's application in other neurological disorders characterized by excitotoxicity:

  • Neurodegenerative Diseases : Given its mechanism of action on NMDA receptors, further research could investigate its role in conditions like Alzheimer's disease and multiple sclerosis where glutamate-mediated excitotoxicity is implicated .
  • Traumatic Brain Injury (TBI) : Similar to ischemic stroke, TBI involves complex neurochemical cascades where NMDA receptor overactivation contributes to secondary injury. Gavestinel may offer therapeutic benefits in this context if further validated through clinical trials.

Case Studies and Research Findings

StudyPopulationInterventionOutcome
GAIN Americas1,367 patients with acute ischemic strokeGavestinel vs. placeboNo significant improvement in functional outcomes at 3 months
Preclinical ModelsRat models of ischemic strokeGavestinel administrationReduced infarct size by 50%
MRI SubstudyPatients from GAIN trialsMRI assessment of lesionsNo significant difference in lesion growth compared to placebo

相似化合物的比较

Gavestinel is unique in its high selectivity and affinity for the glycine binding site of the NMDA receptor. Similar compounds include:

Gavestinel’s uniqueness lies in its high selectivity and broad time window efficacy, making it a valuable tool for studying NMDA receptor function and potential therapeutic applications .

属性

CAS 编号

153436-38-5

分子式

C18H12Cl2N2NaO3

分子量

398.2 g/mol

IUPAC 名称

sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate

InChI

InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+;

InChI 键

OBPMZHMRJJJUBC-UHDJGPCESA-N

SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+]

手性 SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]

规范 SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]

Key on ui other cas no.

153436-38-5

同义词

1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt
3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid
4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid
Gavestinel
gavestinel sodium
GV 150526A
GV-150526A
GV-150526X
GV150526
GV150526A

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gavestinel sodium
Reactant of Route 2
Gavestinel sodium
Reactant of Route 3
Reactant of Route 3
Gavestinel sodium
Reactant of Route 4
Gavestinel sodium
Reactant of Route 5
Gavestinel sodium
Reactant of Route 6
Gavestinel sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。